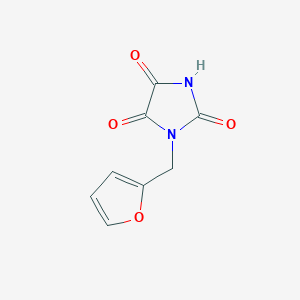

1-(furan-2-ylmethyl)imidazolidine-2,4,5-trione

Description

Thematic Overview of Imidazolidine-2,4,5-trione Scaffolds in Modern Organic Synthesis

The imidazolidine-2,4,5-trione ring system, also known as parabanic acid, is a significant heterocyclic scaffold in organic and medicinal chemistry. mdpi.comchemeo.com As a natural metabolite formed during the oxidation of uric acid, its derivatives have been the subject of extensive research. mdpi.com In modern organic synthesis, these scaffolds are valued for their versatile reactivity and are often incorporated into molecules designed to exhibit a range of biological activities. The synthesis of 1,3-disubstituted imidazolidine-2,4,5-triones is commonly achieved through the cyclization reaction of corresponding disubstituted ureas with oxalyl chloride. mdpi.comnih.gov

The utility of the imidazolidine-2,4,5-trione core is demonstrated by its presence in compounds developed as potent enzyme inhibitors. mdpi.com N-substituted derivatives have been investigated for various therapeutic applications, including anticancer, antiepileptic, and antidiabetic therapies. mdpi.comnih.gov For instance, certain derivatives have shown inhibitory activity against tyrosyl-DNA phosphodiesterase 1 (TDP1), a DNA repair enzyme considered a promising target for anticancer drugs. mdpi.comnih.gov Furthermore, this scaffold has been integrated into molecules designed as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes relevant to neurodegenerative diseases. mdpi.comnih.gov The rigid structure and multiple carbonyl groups of the trione (B1666649) ring allow for specific interactions with biological targets, making it a valuable pharmacophore in drug design.

Chemical Significance and Synthetic Utility of Furan-Containing Heterocycles

Furan (B31954) is a five-membered aromatic heterocycle containing an oxygen atom, a structure that is a cornerstone in organic chemistry and drug discovery. nih.govorientjchem.org While it possesses aromatic character according to Hückel's rule, its aromaticity is modest compared to benzene, making it significantly more reactive. wikipedia.org This heightened reactivity, stemming from the electron-donating effect of the oxygen heteroatom, makes furan a versatile building block, or synthon, in synthesis. wikipedia.orgacs.org It readily undergoes electrophilic substitution reactions, typically at the 2-position. orientjchem.orgpharmaguideline.com

The furan ring's ability to participate in a wide array of reactions underscores its synthetic utility. acs.org It can act as a diene in Diels-Alder reactions, leading to the formation of oxabicyclo[2.2.1]heptane derivatives, which are valuable intermediates. wikipedia.orgacs.org The furan ring is also susceptible to reduction to form dihydrofurans and tetrahydrofurans, and can be converted to dihydropyran compounds via the Achmatowicz reaction. wikipedia.org The furan moiety is present in numerous natural products and is a key component in a wide range of commercially available medications, contributing to activities such as antimicrobial, anti-inflammatory, and anticancer effects. orientjchem.orgutripoli.edu.lyijabbr.com Its derivatives are used as starting materials for other specialty chemicals and are integral to the synthesis of drugs like ranitidine (B14927) and cefuroxime. ijabbr.combritannica.com

Structural and Mechanistic Rationale for Investigating 1-(furan-2-ylmethyl)imidazolidine-2,4,5-trione

The decision to investigate the specific compound this compound stems from a rational drug design approach that combines two moieties of known chemical and biological significance. This hybrid structure strategically links the biologically active imidazolidine-2,4,5-trione scaffold with a furan ring via a methylene (B1212753) (-CH2-) linker.

The structural rationale is based on the principle of molecular hybridization, where distinct functional units are combined to create a new chemical entity with potentially novel or enhanced properties.

Imidazolidine-2,4,5-trione Core : This unit serves as a rigid anchor and a potential pharmacophore, known to interact with various enzyme active sites. mdpi.com Its three carbonyl groups can act as hydrogen bond acceptors.

Furan Ring : The furan moiety introduces a region of aromaticity and specific electronic properties. wikipedia.org The oxygen atom can also act as a hydrogen bond acceptor, while the aromatic surface can engage in π-stacking interactions. ijabbr.com The furan ring is a known bioisostere for phenyl rings, offering modified steric and electronic characteristics that can improve metabolic stability or receptor interactions. orientjchem.org

Methylene Linker : The -CH2- group provides conformational flexibility, allowing the furan and imidazolidinetrione rings to adopt various spatial orientations to optimize binding with a biological target.

Defined Research Objectives and Scope for Comprehensive Academic Inquiry

A comprehensive academic inquiry into this compound would be guided by a set of well-defined research objectives. The overarching goal is to synthesize, characterize, and evaluate this novel heterocyclic compound to understand its chemical properties and biological potential. ijrpr.comblazingprojects.com

The primary research objectives would include:

Development of Optimized Synthetic Methods : To establish new and efficient synthetic pathways for producing this compound with high yield and purity, minimizing byproducts and environmental impact. ijrpr.commdpi.com

Comprehensive Structural Characterization : To fully characterize the synthesized compound using advanced analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography, to confirm its molecular structure. ijrpr.com

Evaluation of Biological Activities : To screen the compound for a range of potential pharmacological properties, such as anticancer, antimicrobial (antibacterial, antifungal), and enzyme inhibitory activities, based on the known bioactivities of its constituent furan and imidazolidinetrione scaffolds. utripoli.edu.lyijrpr.commdpi.com

Structure-Activity Relationship (SAR) Studies : To understand how the structural features of the molecule contribute to its biological activity. ijrpr.com This involves synthesizing a series of related analogs with modifications to the furan ring or the imidazolidinetrione core and comparing their activities to identify key structural requirements for efficacy.

The scope of the inquiry would be confined to the fundamental chemical synthesis, characterization, and in vitro biological evaluation of the target compound and its close analogs, laying the groundwork for potential future therapeutic development.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 744243-43-4 |

| Molecular Formula | C₈H₆N₂O₄ |

| Molecular Weight | 194.15 g/mol |

| IUPAC Name | 1-[(furan-2-yl)methyl]imidazolidine-2,4,5-trione |

| Purity | >95% (typical) |

Data sourced from publicly available chemical supplier information. cymitquimica.comfluorochem.co.uk

Table 2: Comparison of Constituent Scaffolds

| Feature | Imidazolidine-2,4,5-trione | Furan |

|---|---|---|

| Class | Heterocycle, Parabanic Acid | Heterocycle, Aromatic |

| Key Atoms | 2 Nitrogen, 3 Oxygen | 1 Oxygen |

| Reactivity | Core for N-substitution, cyclization precursor | Highly reactive in electrophilic substitution, Diels-Alder reactions |

| Primary Utility | Pharmacophore, enzyme inhibitor design mdpi.commdpi.com | Versatile synthon, bioisostere, precursor to chemicals nih.govacs.org |

| Biological Role | Found in anticancer & antidiabetic agents mdpi.comnih.gov | Found in antimicrobial & anti-inflammatory agents utripoli.edu.lyijabbr.com |

Structure

3D Structure

Properties

IUPAC Name |

1-(furan-2-ylmethyl)imidazolidine-2,4,5-trione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O4/c11-6-7(12)10(8(13)9-6)4-5-2-1-3-14-5/h1-3H,4H2,(H,9,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYFXGELWLVTAAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CN2C(=O)C(=O)NC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301252762 | |

| Record name | 1-(2-Furanylmethyl)-2,4,5-imidazolidinetrione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301252762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

744243-43-4 | |

| Record name | 1-(2-Furanylmethyl)-2,4,5-imidazolidinetrione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=744243-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Furanylmethyl)-2,4,5-imidazolidinetrione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301252762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Methodologies for the Chemical Synthesis of 1 Furan 2 Ylmethyl Imidazolidine 2,4,5 Trione

Retrosynthetic Disconnection Analysis and Identification of Key Precursors

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available precursors. For 1-(furan-2-ylmethyl)imidazolidine-2,4,5-trione, the primary disconnection points are the bonds formed during the final cyclization step.

The most logical disconnection is across the N1-C5 and N3-C4 bonds, which are typically formed by reacting a substituted urea (B33335) with a source of adjacent carbonyl groups, such as oxalyl chloride. This reveals N-(furan-2-ylmethyl)urea as a key intermediate.

A further disconnection of the N-(furan-2-ylmethyl)urea at the N-carbonyl bond points to furfurylamine (B118560) and a synthon for the remaining urea fragment, such as isocyanic acid or its equivalent.

Based on this analysis, the key precursors for the synthesis are identified as:

Furfurylamine: This provides the furan-2-ylmethyl moiety.

Oxalyl chloride (or diethyl oxalate): This two-carbon unit serves as the precursor for the C4 and C5 carbonyl groups of the imidazolidine-2,4,5-trione ring. mdpi.comresearchgate.net

A C1 synthon (e.g., phosgene, triphosgene, or an isocyanate): This is required to form the urea intermediate.

An alternative disconnection can be made at the N1-CH2 bond, suggesting an N-alkylation of the parent imidazolidine-2,4,5-trione (parabanic acid) ring with a furfuryl halide as a possible synthetic route.

Development and Optimization of Multi-Step Synthetic Pathways

The synthesis of this compound is generally approached through a linear sequence that first constructs a substituted urea intermediate, followed by cyclization to form the target heterocycle.

The formation of the imidazolidine-2,4,5-trione (also known as parabanic acid) ring is a critical step in the synthesis. The most common and effective method involves the cyclocondensation of a substituted urea with oxalyl chloride. mdpi.comresearchgate.netnih.gov This reaction proceeds by the nucleophilic attack of the urea nitrogens onto the electrophilic carbonyl carbons of oxalyl chloride, followed by intramolecular cyclization and elimination of hydrogen chloride to yield the stable five-membered trione (B1666649) ring.

In a typical procedure, the precursor, N-(furan-2-ylmethyl)urea, would be treated with oxalyl chloride in an inert solvent. mdpi.com The reaction is often exothermic and requires careful temperature control to minimize side reactions. Alternative methods described in the literature for forming the parabanic acid skeleton include the condensation of a urea with diethyl oxalate (B1200264) in the presence of a strong base like sodium ethoxide, or the hydrolysis of 2,2-dichloro-1,3-disubstituted imidazolidine-4,5-diones. researchgate.net

Pre-cyclization approach: The most straightforward strategy involves starting with furfurylamine. This primary amine can be converted into the key intermediate, N-(furan-2-ylmethyl)urea. This can be achieved by reacting furfurylamine with potassium cyanate (B1221674) under acidic conditions or with an equivalent reagent to install the carbamoyl (B1232498) group. This urea derivative is then carried forward to the cyclization step as described above.

Post-cyclization approach (N-alkylation): An alternative route involves first synthesizing the parent imidazolidine-2,4,5-trione ring (parabanic acid). The furan-2-ylmethyl moiety is then introduced via N-alkylation. In this step, the parabanic acid is deprotonated with a suitable base to form an anion, which then acts as a nucleophile to displace a leaving group from a furfuryl electrophile, such as furfuryl chloride or furfuryl bromide. This method allows for the late-stage introduction of the furan (B31954) group.

Optimizing reaction parameters is crucial for maximizing yield and purity while minimizing reaction time and waste. For the key cyclization step involving oxalyl chloride, several parameters are critical.

Temperature: This reaction is typically performed at low temperatures (0–5 °C) to control the reactivity of oxalyl chloride and prevent degradation of the starting materials or product. mdpi.comnih.gov After the initial addition, the reaction may be allowed to warm to room temperature to ensure completion. mdpi.com

Solvent Systems: Anhydrous, non-polar aprotic solvents are preferred to prevent unwanted side reactions with water or the solvent itself. Dichloromethane (B109758) (DCM) is a commonly used solvent for this transformation. mdpi.comnih.gov

Catalysis: While the reaction between a urea and oxalyl chloride often proceeds without a catalyst, a non-nucleophilic base such as triethylamine (B128534) may be added to act as an acid scavenger, neutralizing the HCl generated during the reaction. researchgate.net

Stoichiometry: A slight excess of oxalyl chloride is often used to ensure complete conversion of the urea starting material. mdpi.com Typical molar ratios of urea to oxalyl chloride might range from 1:1.2 to 1:1.5.

The following table summarizes typical reaction parameters for the synthesis of analogous 1,3-substituted imidazolidine-2,4,5-triones.

| Parameter | Condition | Rationale/Notes | Reference |

|---|---|---|---|

| Reactants | Substituted Urea, Oxalyl Chloride | Core components for the cyclization reaction. | mdpi.com |

| Stoichiometry (Urea:Oxalyl Chloride) | 1 : 1.4 | A slight excess of oxalyl chloride drives the reaction to completion. | mdpi.com |

| Solvent | Dichloromethane (DCM) | Inert aprotic solvent that solubilizes reactants. | mdpi.comnih.gov |

| Temperature | 0–5 °C (initial), then warm to ambient temperature | Controls the exothermic reaction and prevents side product formation. | mdpi.comnih.gov |

| Reaction Time | 1-3 hours | Sufficient time for the reaction to go to completion at the specified temperatures. | mdpi.com |

| Work-up/Purification | Filtration and precipitation with a non-polar solvent (e.g., n-hexane) | Simple and effective method for isolating the product in high purity. | mdpi.comnih.gov |

Exploration of Convergent and Divergent Synthetic Approaches

Both convergent and divergent strategies can be envisioned for the synthesis of this compound and related analogues.

Convergent Approach: A convergent synthesis involves preparing key fragments of the molecule separately before combining them in the final steps. The N-alkylation of a pre-formed imidazolidine-2,4,5-trione with furfuryl bromide is an example of a convergent approach. This strategy is highly efficient and allows for flexibility, as different substituted imidazolidinetriones or various alkylating agents could be combined to create a library of compounds.

Divergent Approach: A divergent approach begins with a common intermediate that is subsequently elaborated into a variety of different final products. For instance, N-(furan-2-ylmethyl)urea could serve as a common precursor. This intermediate could be reacted with oxalyl chloride to produce the target molecule, or with other cyclizing agents (e.g., thiophosgene, phosgene) to generate a diverse set of related heterocyclic structures, such as those containing a 2-thioxo-imidazolidine-4,5-dione core.

Implementation of Modern Synthetic Techniques and Green Chemistry Principles

Modern synthetic chemistry emphasizes the use of sustainable and efficient methods. Applying these principles to the synthesis of this compound can reduce environmental impact and improve safety.

Modern Synthetic Techniques: Microwave-assisted synthesis is a powerful tool for accelerating organic reactions. mdpi.com The cyclization step could potentially be performed under microwave irradiation to reduce reaction times and potentially increase yields. Flow chemistry offers another modern approach, enabling continuous production with enhanced control over reaction parameters like temperature and mixing, which can lead to improved consistency and safety. mdpi.com

Green Chemistry Principles: Several green chemistry principles can be applied. mdpi.com

Safer Solvents: The use of hazardous chlorinated solvents like dichloromethane could be replaced with greener alternatives such as 2-methyltetrahydrofuran (B130290) or cyclopentyl methyl ether.

Catalysis: Employing catalytic methods, where applicable, is superior to stoichiometric reagents. For the N-alkylation route, phase-transfer catalysis could facilitate the reaction under milder conditions with reduced solvent usage.

Atom Economy: The cyclization with oxalyl chloride has good atom economy, but it produces HCl as a byproduct. Using a catalytic cyclization method, if developed, would be an improvement.

Solvent-Free Reactions: Investigating solvent-free or solid-state reaction conditions, for example by grinding the reactants together, could significantly reduce waste. rsc.org

By integrating these modern and green approaches, the synthesis of this compound can be made more efficient, scalable, and environmentally benign.

Catalytic Strategies for Efficient Formation

The conventional and most direct method for synthesizing 1,3-disubstituted imidazolidine-2,4,5-triones is the reaction of a corresponding disubstituted urea with oxalyl chloride. researchgate.netmdpi.com This reaction serves as a benchmark for the synthesis of the target compound, which would proceed from a 1-(furan-2-ylmethyl)urea (B106000) precursor. The process typically involves adding the urea to a cooled solution of oxalyl chloride in an anhydrous solvent such as dichloromethane. mdpi.com The reaction is stirred at low temperatures (e.g., 0–5 °C) before being allowed to warm to ambient temperature to complete the cyclization. mdpi.com This method is stoichiometric, relying on the high reactivity of oxalyl chloride as an electrophilic C2 synthon to condense with the nucleophilic nitrogen atoms of the urea.

While this stoichiometric approach is effective, modern synthetic chemistry increasingly focuses on catalytic methods to improve efficiency, reduce waste, and operate under milder conditions. Although specific catalytic protocols for the direct synthesis of this compound are not extensively documented, strategies from related heterocyclic syntheses offer potential avenues for development. For instance, catalytic hydroamination of unsaturated ureas has been employed to form imidazolidin-2-ones, demonstrating the feasibility of metal and organocatalysis in constructing the core imidazolidine (B613845) ring. mdpi.com

Future research could explore the use of Lewis acids or organocatalysts to facilitate the cyclization of 1-(furan-2-ylmethyl)urea with less reactive C2 synthons than oxalyl chloride. A catalytic approach could potentially lower the activation energy of the reaction, allow for a broader range of functional groups, and reduce the formation of byproducts associated with highly reactive reagents.

Solvent-Free and Alternative Reaction Media Approaches

In line with the principles of green chemistry, significant efforts are directed toward minimizing or eliminating the use of volatile and often hazardous organic solvents. Mechanochemistry, particularly ball milling, has emerged as a powerful technique for conducting chemical reactions in a solvent-free environment. rsc.org This approach uses mechanical energy to induce reactions between solid-state reactants, often leading to high efficiency, reduced reaction times, and minimal waste generation. rsc.org

The synthesis of this compound could potentially be adapted to a solvent-free mechanochemical process. This would involve milling the solid 1-(furan-2-ylmethyl)urea precursor with oxalyl chloride, possibly adsorbed onto a solid support, or with a stable solid-state C2 synthon. Such a strategy would eliminate the need for chlorinated solvents like dichloromethane, thereby significantly improving the environmental profile of the synthesis.

Solvent-less strategies have been successfully employed to access various pharmaceutically important molecules. rsc.org The unique reaction environment created within a ball mill can sometimes lead to reactivity and product selectivity that is unattainable in traditional solution-phase chemistry. The development of a solvent-free protocol for the synthesis of the target trione would represent a significant advancement in the sustainable production of this class of compounds.

Comparative Analysis of Synthetic Efficiencies and Reaction Yields

The choice of a synthetic methodology is often a balance between yield, efficiency, cost, safety, and environmental impact. For this compound, a comparison between the conventional solvent-based method and prospective catalytic or solvent-free alternatives highlights these trade-offs.

The established reaction of a disubstituted urea with oxalyl chloride is a robust and high-yielding method, with reports of yields in the range of 80–90% for analogous structures. mdpi.com Its primary advantage is its reliability and proven effectiveness. However, it relies on a hazardous reagent and chlorinated solvents, which are significant drawbacks from a safety and environmental perspective.

Prospective catalytic and solvent-free methods offer compelling advantages. A catalytic process could lead to milder reaction conditions and improved atom economy, while a solvent-free mechanochemical approach aligns with green chemistry principles by eliminating solvent waste. The yields for these prospective methods are hypothetical and would require significant research and development to optimize. However, the potential benefits in terms of sustainability and safety make them important areas for future investigation.

Table 1: Comparative Analysis of Synthetic Methodologies

| Parameter | Conventional Synthesis | Prospective Catalytic Strategy | Prospective Solvent-Free (Mechanochemical) Strategy |

|---|---|---|---|

| Methodology | Reaction of a disubstituted urea with oxalyl chloride in a solvent. mdpi.com | Catalytic cyclization of a urea with a C2 synthon. | Mechanochemical reaction of solid-state precursors via ball milling. rsc.org |

| Key Reagents | 1-(furan-2-ylmethyl)urea, Oxalyl Chloride | 1-(furan-2-ylmethyl)urea, C2 Synthon, Catalyst | 1-(furan-2-ylmethyl)urea, Solid C2 Synthon |

| Reaction Conditions | Anhydrous Dichloromethane, 0°C to Room Temperature. mdpi.com | Hypothetical: Milder conditions, lower reagent stoichiometry. | Solvent-free, Ambient Temperature, High-Frequency Milling. |

| Reaction Yield | High (80-90% reported for analogs). mdpi.com | Under Development / Hypothetical | Under Development / Hypothetical |

| Advantages | Well-established, high yields, reliable. | Potential for high atom economy, milder conditions, reduced waste. | Eliminates solvent use, aligns with green chemistry, potentially faster. rsc.org |

| Disadvantages | Use of hazardous reagent (oxalyl chloride) and chlorinated solvent. | Requires significant R&D, catalyst cost/separation/poisoning. | Requires specialized equipment, optimization of milling parameters needed. |

Advanced Computational and Theoretical Investigations of 1 Furan 2 Ylmethyl Imidazolidine 2,4,5 Trione

Quantum Chemical Characterization of Molecular Structure and Conformation

Quantum chemical methods are fundamental in elucidating the intrinsic properties of a molecule. For a compound such as 1-(furan-2-ylmethyl)imidazolidine-2,4,5-trione, these computational techniques provide a lens into its three-dimensional structure and electronic nature, which are critical determinants of its chemical behavior and potential applications.

Geometry Optimization and Conformational Energy Landscape Analysis

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. This process involves finding the minimum energy structure on the potential energy surface. For this compound, this would involve considering the rotational freedom around the single bond connecting the furan (B31954) ring and the imidazolidine-2,4,5-trione moiety.

Different starting geometries, or conformers, would be generated by systematically rotating this bond. Each of these conformers would then be subjected to geometry optimization calculations, often using Density Functional Theory (DFT) methods. The relative energies of the optimized conformers would then be compared to identify the global minimum (the most stable conformer) and any other low-energy local minima. This analysis of the conformational energy landscape is crucial for understanding which shapes the molecule is most likely to adopt.

A hypothetical energy profile for the rotation around the C-C bond linking the furan and imidazolidine (B613845) rings might reveal the energetic barriers between different stable conformations.

Table 1: Hypothetical Relative Energies of Optimized Conformers of this compound

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | 0 | 2.5 |

| 2 | 60 | 0.8 |

| 3 | 120 | 0.0 |

| 4 | 180 | 1.5 |

Note: This table is illustrative and does not represent actual experimental or calculated data.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution, Electrostatic Potential Mapping)

Once the minimum energy conformation is identified, its electronic structure can be analyzed in detail. This provides insights into the molecule's reactivity and intermolecular interactions.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. For this compound, the HOMO is likely to be located on the electron-rich furan ring, while the LUMO may be distributed over the electron-withdrawing imidazolidine-2,4,5-trione ring.

Charge Distribution: Analysis of the distribution of electron density, often through methods like Natural Bond Orbital (NBO) analysis, reveals the partial atomic charges on each atom. This information helps to identify electrophilic (electron-poor) and nucleophilic (electron-rich) sites within the molecule.

Electrostatic Potential (ESP) Mapping: An ESP map provides a visual representation of the charge distribution on the molecule's surface. Red regions indicate areas of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue regions indicate areas of positive electrostatic potential (electron-poor), susceptible to nucleophilic attack.

Theoretical Prediction of Chemical Reactivity and Selectivity

Building upon the electronic structure analysis, computational methods can predict how and where a molecule is likely to react.

Computational Assessment of Reaction Sites and Reactivity Descriptors (e.g., Fukui Functions)

Reactivity descriptors derived from conceptual DFT, such as Fukui functions, provide a more quantitative measure of the reactivity of different sites in a molecule. The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for the precise identification of the most likely sites for nucleophilic, electrophilic, and radical attack.

Table 2: Hypothetical Fukui Function Indices for Selected Atoms in this compound

| Atom | f+ (for nucleophilic attack) | f- (for electrophilic attack) | f0 (for radical attack) |

|---|---|---|---|

| C2 (furan) | 0.05 | 0.15 | 0.10 |

| C5 (furan) | 0.08 | 0.12 | 0.10 |

| C2 (imidazolidine) | 0.25 | 0.02 | 0.14 |

| C4 (imidazolidine) | 0.20 | 0.03 | 0.12 |

| C5 (imidazolidine) | 0.22 | 0.03 | 0.13 |

Note: This table is illustrative and does not represent actual experimental or calculated data.

Reaction Pathway Modeling and Transition State Characterization

To understand the mechanism of a chemical reaction, computational chemists can model the entire reaction pathway. This involves identifying the structures of the reactants, products, and any intermediates, as well as the transition state that connects them. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is crucial for calculating the activation energy of the reaction. This information can help to predict the feasibility and rate of a proposed reaction.

Molecular Dynamics Simulations for Conformational Flexibility and Dynamic Behavior

While quantum chemical calculations provide information about static molecular structures, molecular dynamics (MD) simulations can explore the dynamic behavior of a molecule over time. nih.gov An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and calculating the forces between all atoms at each time step to model their movements.

These simulations can reveal the accessible conformations of the molecule at a given temperature and how it interacts with its environment. nih.gov For example, an MD simulation could show how the furan and imidazolidine rings move relative to each other and whether specific conformations are stabilized by interactions with solvent molecules. This provides a more realistic picture of the molecule's behavior in a real-world system. nih.gov

In Silico Design Principles for Rational Compound Modification

Computational chemistry and molecular modeling have become indispensable tools in the rational design and modification of bioactive compounds. For this compound, in silico approaches can provide profound insights into its structure-activity relationships (SAR), guiding the synthesis of analogs with potentially enhanced activity, selectivity, or improved pharmacokinetic profiles. These computational strategies allow for the systematic exploration of chemical space, prioritizing the synthesis of compounds with a higher probability of success and thereby accelerating the drug discovery process.

The rational modification of this compound can be approached by considering the three main structural components of the molecule: the imidazolidine-2,4,5-trione core, the furan ring, and the methylene (B1212753) linker. Computational studies on analogous structures provide a framework for predicting how modifications to each of these components may influence the biological activity of the parent compound.

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of rational drug design, enabling the correlation of physicochemical properties of a series of compounds with their biological activities. nih.gov For derivatives of the imidazolidine-2,4,5-trione scaffold, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to elucidate the structural requirements for biological activity. nih.gov These models generate contour maps that highlight regions where steric bulk, electrostatic charge, hydrophobicity, and hydrogen bonding capabilities are favorable or unfavorable for activity. mdpi.com

For instance, in a hypothetical CoMFA study of this compound analogs, one might find that bulky substituents are preferred at certain positions of the furan ring, suggesting that the introduction of larger chemical groups in those areas could enhance biological efficacy. Conversely, regions where steric bulk is disfavored would guide chemists to avoid introducing large substituents. Similarly, electrostatic contour maps can indicate where positive or negative charges are beneficial, aiding in the selection of electron-donating or electron-withdrawing groups for substitution.

Molecular docking simulations are another powerful tool for the rational design of novel compounds. nih.govijper.org By predicting the binding mode of this compound within the active site of a biological target, docking studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that are crucial for binding affinity. The furan moiety, being an electron-rich aromatic system, can participate in various electronic interactions with biomolecules. ijabbr.com

Analysis of the docked pose can reveal opportunities for rational modification. For example, if the furan ring is situated in a hydrophobic pocket, modifications that increase its lipophilicity might lead to improved binding. If a specific atom on the imidazolidine-2,4,5-trione core is identified as a hydrogen bond acceptor, modifications that enhance this interaction could be prioritized.

The following table summarizes potential modifications to the this compound scaffold and the predicted impact on its activity based on general principles of medicinal chemistry and findings from studies on related compounds.

| Modification Site | Type of Modification | Predicted Impact on Activity | Rationale |

| Imidazolidine-2,4,5-trione Core | Substitution at N3-position | Potential for enhanced selectivity and potency | Introduction of substituents can modulate interactions with the target protein and alter physicochemical properties. |

| Furan Ring | Substitution at C5-position | May increase potency and/or modulate selectivity | The C5-position is often amenable to substitution, which can lead to additional interactions with the target. |

| Furan Ring | Introduction of electron-withdrawing groups | Could alter the electronic properties and reactivity | May influence the strength of pi-pi interactions or other electronic interactions with the target. |

| Methylene Linker | Replacement with a different linker | Can alter the conformational flexibility and orientation of the furan ring | A more rigid or flexible linker will affect how the furan moiety is presented to the binding site. |

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are also a critical component of rational drug design. These computational models can forecast the pharmacokinetic properties of virtual compounds, helping to identify potential liabilities such as poor oral bioavailability or rapid metabolism early in the design process. By evaluating these properties for proposed modifications of this compound, researchers can prioritize the synthesis of compounds with a higher likelihood of exhibiting favorable drug-like properties.

The following table outlines key ADME parameters and their importance in the rational design of analogs of this compound.

| ADME Parameter | Importance in Drug Design | Desired Profile for Analogs |

| LogP | Lipophilicity, affects absorption and distribution | Typically between 1 and 5 for orally bioavailable drugs |

| Aqueous Solubility | Crucial for absorption | Higher solubility is generally preferred |

| Blood-Brain Barrier (BBB) Penetration | Determines if the compound can reach CNS targets | Desirable for CNS-acting drugs, undesirable for peripherally acting drugs |

| CYP450 Inhibition | Potential for drug-drug interactions | Low inhibition of major CYP isoforms is desirable |

By integrating the insights gained from QSAR, molecular docking, and ADME predictions, a comprehensive strategy for the rational modification of this compound can be developed. This multi-faceted computational approach allows for a more targeted and efficient exploration of the chemical space around the lead compound, ultimately enhancing the probability of discovering novel analogs with superior biological and pharmacological properties.

In Depth Analysis of Chemical Reactivity and Transformation Mechanisms

Intrinsic Reactivity Profiles of the Imidazolidine-2,4,5-trione Core.pharmaguideline.com

The imidazolidine-2,4,5-trione ring, also known as a parabanic acid skeleton, is a heterocyclic motif characterized by a five-membered ring containing two nitrogen atoms and three carbonyl groups. nih.gov This structure imparts a unique reactivity profile, dominated by the electrophilic nature of its three carbonyl carbons. The core can be synthesized through various methods, including the cyclization of 1,3-disubstituted ureas with oxalyl chloride, a reaction that underscores the susceptibility of the precursor urea (B33335) to electrophilic attack and subsequent condensation. nih.govmdpi.comnih.gov

Nucleophilic Addition and Condensation Reactions at Carbonyl Centers.pharmaguideline.com

The three carbonyl groups within the imidazolidine-2,4,5-trione core are significant centers for electrophilicity, making them susceptible to nucleophilic attack. The reactivity of these centers is a cornerstone of the molecule's chemistry. While the delocalization of nitrogen lone pairs into the carbonyl groups provides some resonance stabilization, akin to amides, the presence of three such groups creates a highly electron-deficient ring system.

Nucleophilic addition is a fundamental reaction type for this core. libretexts.org In a basic medium, a strong nucleophile can directly attack one of the carbonyl carbons, leading to the formation of a tetrahedral intermediate. libretexts.org This process is exemplified by reactions such as hydration, where water acts as the nucleophile, although the resulting hydrate (B1144303) is often unstable. libretexts.org More potent nucleophiles can lead to stable addition products or subsequent transformations.

Condensation reactions are also characteristic of this heterocyclic system. The synthesis of the imidazolidine-2,4,5-trione ring itself is often a result of a condensation process. For instance, the reaction between a disubstituted urea and oxalyl chloride proceeds via nucleophilic attack and subsequent cyclization with the elimination of small molecules to form the stable trione (B1666649) ring. mdpi.comnih.gov

Ring-Opening and Rearrangement Processes.

The stability of the imidazolidine-2,4,5-trione ring is considerable, yet it is not immune to ring-opening or rearrangement under specific conditions. The stability is partly due to its nature as a cyclic urea derivative. Hydrolysis of the amide-like bonds is a potential pathway for ring cleavage. For example, acid hydrolysis of 4-imino-2,5-imidazolidinediones is a known method to produce 1,3-disubstituted parabanic acids, indicating the trione's stability under these conditions. researchgate.net However, under forcing conditions, such as strong base-catalyzed hydrolysis, the ring can be cleaved to yield derivatives of oxalamide or other degradation products.

Rearrangement processes are less common for the unsubstituted core but can be induced in more complex derivatives. Acid-catalyzed isomerizations or rearrangements can occur in substituted heterocycles, often involving the formation of cationic intermediates and subsequent ring expansion or contraction, although such reactions are highly substrate-dependent. mdpi.comrsc.org

Electrophilic and Nucleophilic Transformations on the Furan (B31954) Moiety.pharmaguideline.com

The furan moiety is a π-rich, five-membered aromatic heterocycle that exhibits high reactivity towards electrophiles, significantly greater than that of benzene. chemicalbook.comonlineorganicchemistrytutor.com This heightened reactivity is due to the participation of the oxygen atom's lone pair in the aromatic π-system, which increases the electron density of the ring carbons. ksu.edu.sa Consequently, electrophilic substitution reactions on the furan ring of 1-(furan-2-ylmethyl)imidazolidine-2,4,5-trione are expected to proceed readily under mild conditions. ksu.edu.sa

Mechanistic Pathways of Furan-Based Reactions.

The predominant mechanism for electrophilic substitution on the furan ring is a two-step addition-elimination process. chemicalbook.com

Addition Step: The electrophile (E⁺) attacks the electron-rich furan ring, preferentially at the C5 position, breaking the aromatic π-system and forming a resonance-stabilized carbocation intermediate known as a sigma complex. chemicalbook.comksu.edu.sa

Elimination Step: A base present in the reaction mixture removes a proton from the C5 carbon, restoring the aromaticity of the furan ring and yielding the 5-substituted product.

Nucleophilic substitution on a simple furan ring is generally unfavorable. iust.ac.ir However, it can occur if the ring is substituted with potent electron-withdrawing groups, which can stabilize the negative charge of the Meisenheimer-like intermediate. edurev.in Halofurans bearing groups like nitro or carboxylate are more susceptible to nucleophilic attack. pharmaguideline.comedurev.in The imidazolidine-2,4,5-trione substituent, being electron-withdrawing, would activate the furan ring towards nucleophilic attack to some extent, particularly at positions ortho and para to the point of attachment, although this reactivity is still significantly less than its reactivity towards electrophiles.

Reductive and Oxidative Transformations of the Compound.pharmaguideline.com

Both the furan ring and the imidazolidine-2,4,5-trione core can undergo reductive and oxidative transformations, though their susceptibilities and reaction outcomes differ significantly.

Oxidative Transformations: The furan moiety is sensitive to oxidation. Treatment with oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or even air can lead to dearomatization and ring-opening. pharmaguideline.comnih.gov This oxidative cleavage typically yields unsaturated 1,4-dicarbonyl compounds. iust.ac.iralmerja.com For instance, oxidation of a 2-substituted furan can lead to the formation of a 2-ene-1,4-dione derivative. iust.ac.irnih.gov The imidazolidine-2,4,5-trione core, being a cyclic urea derivative with carbonyl groups in a high oxidation state, is generally more resistant to oxidation. In fact, some syntheses of this core involve oxidative cleavage of a precursor molecule, indicating the trione's stability under certain oxidative conditions. nih.govresearchgate.net

Reductive Transformations: The furan ring can be reduced via catalytic hydrogenation to the corresponding saturated heterocycle, tetrahydrofuran (B95107). pharmaguideline.com However, this reduction can be challenging and may sometimes be accompanied by ring-opening side reactions. pharmaguideline.com

The imidazolidine-2,4,5-trione core contains three reducible carbonyl groups. Reaction with complex metal hydrides like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) would be expected to reduce one or more of these carbonyls. The extent of reduction would depend on the reagent's strength and the reaction conditions. Partial reduction could yield hydroxy-imidazolidinone derivatives, while a more complete reduction could potentially lead to imidazolidine (B613845) or ring-opened products like diamino alcohols. The relative reactivity of the three carbonyls would influence the product distribution.

Cycloaddition Reactions and Pericyclic Processes Involving the Compound

The chemical reactivity of this compound in cycloaddition and pericyclic reactions is predominantly dictated by the furan moiety, which can act as a diene in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. The imidazolidine-2,4,5-trione (or parabanic acid) ring can also participate in certain cycloadditions, particularly when functionalized with exocyclic double bonds.

The furan ring in the compound is an electron-rich diene, making it a suitable partner for reactions with electron-deficient dienophiles. quora.com Due to its aromatic character, furan is less reactive than a non-aromatic diene like cyclopentadiene. rsc.orgrsc.org The outcome of the Diels-Alder reaction involving furans can be influenced by factors such as the nature of the dienophile, the presence of substituents on the furan ring, and the reaction conditions, which can affect the stereoselectivity (endo/exo) and the potential for retro-Diels-Alder reactions. nih.govacs.org

The substituent at the 2-position of the furan, the -(CH2)-imidazolidine-2,4,5-trione group, is expected to influence the reactivity of the furan ring. Electron-donating groups on the furan ring generally increase the rate of the Diels-Alder reaction, while electron-withdrawing groups decrease it. rsc.org The methylene (B1212753) linker between the furan and the imidazolidinetrione ring will likely have a modest electronic effect.

A typical Diels-Alder reaction involving this compound would proceed with an electron-deficient alkene, such as maleimide (B117702) or dimethyl acetylenedicarboxylate, to form a 7-oxabicyclo[2.2.1]heptene derivative. The reaction generally favors the formation of the endo isomer under kinetic control, although the exo isomer is often thermodynamically more stable. acs.org

| Dienophile | Product Type | Stereoselectivity | Conditions |

| Maleimide | 7-oxabicyclo[2.2.1]heptene | Typically endo favored kinetically | Varies (heat or Lewis acid catalysis may be required) |

| Dimethyl acetylenedicarboxylate | 7-oxabicyclo[2.2.1]heptadiene | Not applicable | Often requires elevated temperatures |

| Acrylonitrile | 7-oxabicyclo[2.2.1]heptene | Mixture of endo/exo isomers | Lewis acid catalysis may enhance rate and selectivity |

While the furan component is more likely to participate as the diene, derivatives of parabanic acid containing exocyclic double bonds have been shown to act as dipolarophiles in [3+2] cycloaddition reactions with nitrile imines. mdpi.comnih.gov This reaction leads to the formation of spiro-conjugated molecules. mdpi.com Although this compound itself does not possess an exocyclic double bond on the imidazolidine ring, this reactivity highlights the potential for cycloadditions involving the parabanic acid core if it were to be further modified.

Catalytic Transformations Utilizing this compound as a Substrate

The catalytic transformations of this compound can be anticipated to involve either the furan ring or the imidazolidine-2,4,5-trione moiety, depending on the catalytic system and reaction conditions.

Catalytic Hydrogenation:

The furan ring is susceptible to catalytic hydrogenation. This process can lead to the saturation of the furan ring to form the corresponding tetrahydrofuran derivative, 1-(tetrahydrofuran-2-ylmethyl)imidazolidine-2,4,5-trione. Alternatively, under more forcing conditions or with different catalysts, hydrogenolysis of the furan ring can occur, leading to ring-opened products such as diols or alcohols. rsc.org The selective hydrogenation of furan derivatives is a well-studied area, with catalysts based on noble metals like palladium, platinum, and ruthenium, as well as non-noble metals like nickel and copper, being employed. nih.govfrontiersin.orgmdpi.com The choice of catalyst and reaction parameters such as temperature, pressure, and solvent can significantly influence the product distribution. rsc.org

| Catalyst | Product(s) | Typical Conditions |

| Pd/C | 1-(tetrahydrofuran-2-ylmethyl)imidazolidine-2,4,5-trione | H2 gas, moderate temperature and pressure |

| Ru/C | Ring-opened products (e.g., diols) | H2 gas, higher temperature and pressure |

| Ni | 1-(tetrahydrofuran-2-ylmethyl)imidazolidine-2,4,5-trione and/or ring-opened products | H2 gas, elevated temperature and pressure |

Oxidative Transformations:

While the catalytic oxidation of the entire this compound molecule is not well-documented, the constituent rings have known oxidative reactivities. The furan ring can undergo oxidative cleavage. Furthermore, there is evidence that the oxidation of guanine (B1146940) can lead to the formation of a parabanic acid derivative, suggesting that the imidazolidine-2,4,5-trione ring is stable to some oxidative conditions but can also be a product of oxidation of other heterocycles. researchgate.net

Other Catalytic Reactions:

The imidazolidine-2,4,5-trione ring, being a derivative of parabanic acid, can potentially serve as a synthon in various chemical transformations. For instance, diphenylparabanic acid has been used in the synthesis of α-diketones and α-ketocarboxylic acids through reactions with organometallic reagents, although these are not strictly catalytic transformations of the parabanic acid itself. acs.org The development of catalytic methods to functionalize the C-N or C=O bonds of the imidazolidinetrione ring remains an area for further exploration.

Design and Synthesis of Structural Analogues and Derivatives of 1 Furan 2 Ylmethyl Imidazolidine 2,4,5 Trione

Principles for Systematic Structural Variation and Analogue Design

The design of analogues of 1-(furan-2-ylmethyl)imidazolidine-2,4,5-trione is guided by established principles of medicinal and heterocyclic chemistry, aiming to modulate physicochemical and biological properties through systematic structural modifications. google.comwiley-vch.de The core structure consists of three key components amenable to variation: the furan (B31954) ring, the methylene (B1212753) linker, and the N-substituted imidazolidine-2,4,5-trione (also known as a parabanic acid derivative) moiety. mdpi.com

Strategic approaches to analogue design include:

Substituent Modification: Introducing various functional groups onto the furan ring or the imidazolidine (B613845) core can alter steric, electronic, and lipophilic characteristics. The furan nucleus, in particular, is a versatile scaffold in drug design, with structural changes at strategic locations influencing receptor binding and metabolic stability. orientjchem.org

Bioisosteric Replacement: This principle involves substituting one atom or group with another that possesses similar physical or chemical properties, with the goal of creating a new molecule with comparable biological activity. researchgate.net The furan ring, for instance, is a common bioisostere for phenyl, thiophene (B33073), and pyridine (B92270) rings, offering modified steric and electronic features that can enhance drug-receptor interactions and bioavailability. orientjchem.orgresearchgate.netnih.gov The imidazolidine-2,4,5-trione core itself can be considered a replacement for other structural motifs in different therapeutic contexts. researchgate.net

Scaffold Hopping and Ring Variation: This involves more significant alterations, such as replacing the furan ring with different heterocyclic or carbocyclic systems to explore new chemical space. doi.org Similarly, modifications to the imidazolidine-trione ring, for example, by creating 2-thioxo-imidazolidine-4,5-dione analogues, can lead to derivatives with distinct properties. researchgate.netnih.gov

Conformational Constraint: Introducing rigidity into the molecule, for example, by incorporating the methylene linker into a larger ring system or creating fused or bridged structures, can lock the molecule into a specific conformation. This can lead to increased potency and selectivity by optimizing the orientation of key functional groups for receptor binding.

These design principles are often supported by computational studies to predict the effects of structural changes on molecular properties such as electronic distribution and receptor docking, thereby guiding synthetic efforts toward compounds with the most promising profiles. mdpi.comresearchgate.net

Synthetic Methodologies for N-Substituted Imidazolidine-2,4,5-trione Analogues

The imidazolidine-2,4,5-trione ring is a valuable heterocyclic structural block. mdpi.com A robust and widely employed method for the synthesis of N-substituted imidazolidine-2,4,5-trione analogues involves a two-step process starting from a primary amine. The general pathway is the reaction of an N-substituted urea (B33335) with oxalyl chloride. mdpi.comnih.gov

The typical synthetic sequence is as follows:

Urea Formation: The desired primary amine (R-NH₂) is reacted with an isocyanate or a similar reagent to form the corresponding N-substituted urea. For the parent compound, this would involve the reaction of furan-2-ylmethanamine.

Cyclization: The resulting N-substituted urea is then treated with oxalyl chloride in an inert solvent, such as dichloromethane (B109758) (DCM), often in the presence of a base like triethylamine (B128534) to neutralize the HCl byproduct. mdpi.com The reaction is typically initiated at a low temperature (0–5 °C) and then allowed to warm to room temperature to drive the cyclization, affording the target 1-substituted imidazolidine-2,4,5-trione in good yields. nih.govmdpi.com

This methodology is highly versatile, allowing for the introduction of a wide array of substituents at the N-1 position. researchgate.net Researchers have successfully synthesized analogues bearing diverse groups, demonstrating the broad applicability of this synthetic route.

| N-Substituent Group | Starting Amine | Significance of Analogue | Reference |

|---|---|---|---|

| Norabietyl | Norabietylamine | Introduces a bulky, lipophilic diterpenoid scaffold. | mdpi.com |

| Adamantane | Adamantylamine | Provides a rigid, three-dimensional carbocyclic substituent. | mdpi.com |

| (R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethyl | (R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethanamine | Creates analogues with potential as cholinesterase inhibitors. | nih.govmdpi.com |

| Dehydroabietyl | Dehydroabietylamine | Used in the design of potential anticancer agents targeting DNA repair enzymes. | nih.gov |

This synthetic strategy provides a reliable and modular approach for generating a library of N-substituted analogues of this compound for further study.

Synthesis of Furan Ring-Modified Derivatives and Bioisosteric Analogues

Modification of the furan ring is a key strategy for optimizing the properties of the lead compound. This is primarily achieved through bioisosteric replacement, where the furan moiety is exchanged for other aromatic or heteroaromatic rings that mimic its size, shape, and electronic characteristics. researchgate.netnih.gov The furan ring is a five-membered aromatic heterocycle whose electronic properties are influenced by the electronegative oxygen atom. kashanu.ac.ir Replacing it with other rings can fine-tune these properties.

Common bioisosteres for the furan ring include:

Thiophene: The sulfur atom in thiophene is less electronegative than the oxygen in furan, making thiophene generally more aromatic and electronically different.

Pyrrole (B145914): The N-H group in pyrrole can act as a hydrogen bond donor, a feature absent in furan, which can lead to new interactions with biological targets.

Pyridine: As a six-membered, electron-deficient ring, pyridine introduces a basic nitrogen atom capable of forming hydrogen bonds or ionic interactions.

Benzene: Replacing the furan with a phenyl ring increases lipophilicity and alters the steric profile of the molecule.

The synthesis of these bioisosteric analogues follows the same general methodology described in section 5.2. The key difference lies in the selection of the initial starting material. For example, to synthesize the thiophene analogue, 1-(thiophen-2-ylmethyl)imidazolidine-2,4,5-trione, one would begin with thiophen-2-ylmethanamine instead of furan-2-ylmethanamine. This modularity allows for the efficient creation of a diverse set of derivatives for structure-activity relationship (SAR) studies. nih.gov

| Bioisosteric Ring | Starting Amine | Rationale for Replacement | Reference |

|---|---|---|---|

| Thiophene | Thiophen-2-ylmethanamine | Modifies electronic properties and aromaticity while maintaining similar size. | researchgate.netnih.gov |

| Pyrrole | Pyrrol-2-ylmethanamine | Introduces a hydrogen bond donor (N-H) capability. | kashanu.ac.ir |

| Pyridine | Pyridin-2-ylmethanamine | Introduces a basic nitrogen for potential ionic interactions or hydrogen bonding. | researchgate.net |

| Benzene | Benzylamine | Increases lipophilicity and serves as a carbocyclic control. | researchgate.net |

Introduction of Bridging or Fused Ring Systems and their Synthetic Implications

To enhance molecular rigidity and explore novel structural architectures, bridging or fused ring systems can be incorporated into the this compound scaffold. Such modifications constrain the molecule's conformation, which can lead to improved binding affinity and selectivity for a biological target.

Fused Ring Systems: The synthesis of fused systems often involves building the imidazolidine ring onto a pre-existing bicyclic or polycyclic amine. For instance, a fused benzimidazole-imidazolidinetrione could be synthesized. mdpi.com The general synthetic approach would involve intramolecular cyclization reactions. The nomenclature and structural representation of such complex systems follow IUPAC guidelines for fused and bridged fused rings. iupac.org One potential strategy could involve the dehydrative coupling of an appropriate aminoalkyl-substituted heterocycle followed by cyclization to form an imidazo-fused system. rsc.org

Bridged Ring Systems: Creating bridged systems involves forming a new ring that spans two non-adjacent atoms of an existing ring. Intramolecular reactions are key to forming these complex three-dimensional structures. A relevant strategy is the intramolecular Michael-type reaction of in situ-generated vinylnitroso compounds with carbon nucleophiles, which has been used to prepare a variety of [3.2.1]-, [2.2.2]-, and [2.2.1]-bridged carbobicyclic compounds. nih.gov Adapting such methodologies could allow for the creation of a bridge between the furan and imidazolidine moieties.

Synthetic Implications: The synthesis of bridged and fused analogues is significantly more complex than that of simple N-substituted derivatives. Key challenges include:

Multi-step Syntheses: These routes often require numerous steps to construct the necessary precursors for the key cyclization reaction.

Stereochemical Control: The formation of new stereocenters during the creation of bridged or fused systems requires careful control of reaction conditions to obtain the desired isomer.

Reactivity and Yields: Intramolecular reactions can be sensitive to ring strain and substrate conformation, potentially leading to lower yields or the formation of undesired byproducts.

Despite these challenges, the resulting conformationally constrained analogues provide valuable insights into the bioactive conformation of the molecule.

Theoretical Impact of Structural Modifications on Electronic Properties and Reactivity

Computational chemistry provides powerful tools to predict how the structural modifications discussed in previous sections will affect the electronic properties and reactivity of the this compound scaffold. Techniques such as Density Functional Theory (DFT) can be used to calculate a range of molecular descriptors. researchgate.net

Impact of N-Substituent Variation: The electronic nature of the N-1 substituent directly influences the imidazolidine-2,4,5-trione ring.

Electron-donating groups (e.g., alkyl groups) can increase the electron density on the ring atoms, which can be observed as up-field shifts of carbon signals in ¹³C NMR spectra. mdpi.com This increased electron density may affect the acidity of the N-H proton (if present at N-3) and the susceptibility of the carbonyl carbons to nucleophilic attack.

Electron-withdrawing groups (e.g., aromatic rings with electron-withdrawing substituents) can decrease the electron density of the trione (B1666649) ring, making the carbonyls more electrophilic.

Impact of Furan Ring Modification: Bioisosteric replacement of the furan ring significantly alters the molecule's electronic profile.

HOMO-LUMO Gap: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting energy gap, are critical indicators of chemical reactivity and kinetic stability. Replacing furan with thiophene, for example, is expected to alter this gap, thereby modifying the molecule's reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Changing the heteroatom from oxygen (furan) to sulfur (thiophene) or nitrogen (pyrrole) will redistribute the electrostatic potential, which can impact non-covalent interactions with a receptor. researchgate.net

Impact of Fused/Bridged Systems: Introducing conformational constraints through fusion or bridging impacts electronic properties by altering orbital alignment.

Planarity and Aromaticity: Fusing an aromatic ring to the imidazolidine core can influence the planarity and electron delocalization of the system.

Reactivity: The increased strain in some bridged systems can lead to altered bond lengths and angles, potentially increasing the reactivity of certain parts of the molecule.

| Structural Modification | Predicted Effect on Electronic Properties | Potential Impact on Reactivity | Reference |

|---|---|---|---|

| Adding electron-donating group at N-1 | Increases electron density on the trione ring. | Decreases electrophilicity of carbonyl carbons. | mdpi.com |

| Adding electron-withdrawing group at N-1 | Decreases electron density on the trione ring. | Increases electrophilicity of carbonyl carbons. | mdpi.com |

| Replacing furan with thiophene | Alters HOMO-LUMO energy gap and molecular electrostatic potential. | Changes overall chemical reactivity and potential for non-covalent interactions. | researchgate.net |

| Introducing a fused aromatic ring | Affects planarity and electron delocalization. | May alter sites of metabolic attack or nucleophilic/electrophilic reactions. | mdpi.com |

| Creating a bridged system | Introduces ring strain, alters bond angles and orbital overlap. | Can increase reactivity at specific sites due to strain. | nih.gov |

Potential Role of 1 Furan 2 Ylmethyl Imidazolidine 2,4,5 Trione As a Versatile Chemical Synthon

Precursor in the Synthesis of Complex Heterocyclic Systems

The structure of 1-(furan-2-ylmethyl)imidazolidine-2,4,5-trione offers multiple reaction sites, making it an excellent starting material for the synthesis of more complex heterocyclic frameworks. The imidazolidine-2,4,5-trione ring, a derivative of parabanic acid, is a known precursor to various biologically active molecules, including anticonvulsants and enzyme inhibitors. nih.govresearchgate.net The furan (B31954) moiety, a five-membered aromatic heterocycle, is a well-established building block in synthetic chemistry due to its unique reactivity. acs.org

The furan ring can participate in a variety of transformations. acs.org For instance, it can act as a diene in Diels-Alder reactions, allowing for the construction of bicyclic systems. Hydrogenation of the furan ring can yield tetrahydrofuran (B95107) derivatives, which are common motifs in many natural products. acs.org Furthermore, the furan ring can undergo ring-opening reactions under acidic conditions to form 1,4-dicarbonyl compounds, providing a pathway to other classes of heterocycles. acs.org

The parabanic acid core also contributes to the synthetic versatility of the molecule. The nitrogen atoms of the imidazolidine (B613845) ring can be further substituted, and the carbonyl groups can undergo various reactions. For example, derivatives of parabanic acid have been used in [3+2]-cycloaddition reactions with nitrile imines to create novel spiroimidazolidinediones. mdpi.com This reactivity, combined with the transformations available to the furan ring, allows for the generation of a wide array of complex heterocyclic structures.

Table 1: Potential Heterocyclic Systems Derived from this compound

| Starting Synthon | Reaction Type | Resulting Heterocyclic System |

| This compound | Diels-Alder Reaction (Furan as diene) | Fused bicyclic systems |

| This compound | Hydrogenation of Furan | Tetrahydrofuran-substituted imidazolidinetrione |

| This compound | Furan Ring Opening | 1,4-Dicarbonyl-substituted imidazolidinetrione |

| This compound | Cycloaddition at Imidazolidine Core | Spiroimidazolidinediones |

Scaffold for the Development of Novel Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. ed.ac.uk The structure of this compound, with its multiple reactive sites, makes it an ideal candidate for the development of new MCRs.

For example, the furan ring can act as a nucleophile in reactions with electrophiles generated in situ during an MCR. The carbonyl groups of the imidazolidine-2,4,5-trione core could also participate in condensations or other transformations within a multi-component reaction sequence. The development of MCRs involving this scaffold could provide rapid access to libraries of structurally diverse compounds with potential biological activities. The exploration of the chemical space around combinations of carbonyls, amines, and isocyanoacetates has led to new multicomponent processes for synthesizing unsaturated imidazolone (B8795221) scaffolds. ed.ac.uk A similar approach could be applied to this compound.

Applications in Supramolecular Chemistry and Material Science (Theoretical Considerations)

The structural features of this compound suggest its potential utility in supramolecular chemistry and material science. The presence of multiple carbonyl groups and nitrogen atoms allows for the formation of hydrogen bonds, which are crucial for the self-assembly of molecules into larger, ordered structures.

The furan moiety can also participate in π-π stacking interactions, another important non-covalent interaction in supramolecular chemistry. The combination of hydrogen bonding and π-π stacking capabilities could enable the design of novel supramolecular polymers or liquid crystals. Furthermore, furan-containing polymers have been investigated for applications in macromolecular materials. researchgate.net The incorporation of the this compound unit into polymer chains could lead to materials with interesting thermal, mechanical, or electronic properties.

Contributions to Novel Reaction Methodology Development

The unique reactivity of this compound can be exploited for the development of new synthetic methodologies. The furan ring is known to undergo a variety of metal-catalyzed reactions. researchgate.net For instance, it can participate in cross-coupling reactions to form C-C bonds, or it can be a substrate for ring-opening metathesis polymerization.

The imidazolidine-2,4,5-trione core can also be used to direct or facilitate certain reactions. The development of new catalytic systems that can selectively activate different parts of the molecule would be a significant contribution to synthetic methodology. For example, a catalyst could be developed to selectively functionalize the furan ring while leaving the imidazolidine core intact, or vice versa. Such methodologies would provide chemists with new tools for the construction of complex molecules.

Conclusion and Future Research Trajectories

Summary of Key Academic Findings on the Synthesis and Reactivity of 1-(furan-2-ylmethyl)imidazolidine-2,4,5-trione

Academic research specifically focused on this compound is limited. However, a significant body of work on the synthesis and reactivity of the core imidazolidine-2,4,5-trione (parabanic acid) ring system and related hydantoin (B18101) structures provides a strong basis for understanding this compound. The synthesis of 1,3-substituted imidazolidine-2,4,5-triones is often achieved through the reaction of a disubstituted urea (B33335) with oxalyl chloride. nih.gov This suggests a probable synthetic route for this compound would involve the reaction of a furan-2-ylmethyl-substituted urea with oxalyl chloride.

Integration of Theoretical and Experimental Insights for Fundamental Chemical Understanding

To gain a deeper understanding of this compound, it is essential to integrate theoretical and experimental findings from related structures. Computational studies, such as Density Functional Theory (DFT), have been employed to investigate the geometry and electronic properties of similar heterocyclic compounds. colab.wsresearchgate.net These theoretical approaches can provide insights into the molecule's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting its reactivity. researchgate.net

For instance, computational analysis of related imidazolidine-2,4-dione and thiazolidine-4-one derivatives has been used to understand their geometry and electronic properties. colab.ws Similar theoretical evaluations could be applied to this compound to predict its molecular electrostatic potential (MEP) and identify sites susceptible to nucleophilic or electrophilic attack. Experimental data on the synthesis and reactivity of various hydantoin derivatives can then be used to validate and refine these theoretical models. researchgate.net

Unaddressed Research Questions and Remaining Challenges in the Field

The primary challenge in the field is the lack of specific research on this compound. This leaves several fundamental questions unanswered:

Optimal Synthetic Routes: While a general synthetic pathway can be inferred, the optimal reaction conditions, catalysts, and yields for the specific synthesis of this compound have not been established.

Detailed Reactivity Profile: The specific chemical reactivity of this compound, including the influence of the furan (B31954) moiety on the imidazolidine-trione ring and vice versa, remains unexplored.

Spectroscopic and Structural Characterization: Comprehensive spectroscopic data (NMR, IR, Mass Spectrometry) and single-crystal X-ray diffraction data are needed for unambiguous structural confirmation and to understand its solid-state properties.

Physicochemical Properties: Key physicochemical properties such as solubility, lipophilicity, and pKa have not been determined.

Biological Activity: While the parent structures are known to have biological relevance, the specific biological activities of this compound are unknown.

Proposed Avenues for Future Academic Investigation and Mechanistic Elucidation

Future academic investigations should focus on addressing the research gaps identified above. A systematic approach would involve:

Synthesis and Characterization: Development and optimization of a reliable synthetic route to produce this compound in high yield and purity. This would be followed by thorough characterization using modern analytical techniques.

Reactivity Studies: A comprehensive investigation of its reactivity with various electrophiles and nucleophiles to map out its chemical behavior. This would include studying the stability of the furan ring under different reaction conditions.

Computational Modeling: Performing in-depth theoretical calculations to model its electronic structure, predict its reactivity, and elucidate potential reaction mechanisms. This would provide a framework for interpreting experimental results. colab.wsresearchgate.net

Mechanistic Studies: Combining experimental and computational approaches to elucidate the mechanisms of its key reactions. This could involve kinetic studies and the identification of reaction intermediates.

Broader Implications for Fundamental Organic Synthesis and Computational Chemistry

The study of this compound, despite its current obscurity, has broader implications for both fundamental organic synthesis and computational chemistry. The development of synthetic methodologies for this and related compounds would contribute to the growing toolbox of organic chemists for constructing complex heterocyclic molecules.

From a computational perspective, this molecule serves as an interesting case study for validating and refining theoretical models. The presence of two distinct heterocyclic rings with different electronic properties presents a challenge for computational methods to accurately predict its structure and reactivity. A synergistic approach, where experimental results inform and are explained by theoretical calculations, will be crucial for advancing our understanding of such multifunctional molecules. This, in turn, can aid in the rational design of new compounds with desired properties for various applications, including medicinal chemistry. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(furan-2-ylmethyl)imidazolidine-2,4,5-trione, and how can reaction yields be optimized?

- Methodology : The compound is typically synthesized via cyclocondensation of furfurylamine derivatives with carbonyl precursors like diketones or triketones. For example, analogous imidazolidine-triones are synthesized by reacting substituted amines with triphosgene or via urea intermediates under anhydrous conditions . Optimization involves adjusting stoichiometric ratios (e.g., 1:1.2 amine-to-triphosgene), solvent choice (e.g., THF or DCM), and temperature (0–25°C). Yield improvements (>75%) are achieved by slow addition of reagents to minimize side reactions .

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | THF or DCM | Maximizes solubility |

| Temperature | 0–25°C | Reduces decomposition |

| Reaction Time | 6–12 hours | Ensures completion |

Q. How is the molecular structure of this compound validated experimentally?

- Methodology : Use spectroscopic techniques:

- NMR : H and C NMR confirm the presence of the furan methyl group (δ 4.3–4.5 ppm for CH) and imidazolidine-trione ring protons (δ 3.1–3.4 ppm) .

- FT-IR : Peaks at ~1750 cm (C=O stretching) and ~3100 cm (C-H aromatic) validate functional groups .

- X-ray Crystallography : Resolves bond angles and confirms stereochemistry, as seen in analogous imidazolidine-triones .

Q. What purification strategies are effective for isolating this compound from byproducts?

- Methodology : Column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted amines and carbonyl derivatives. Recrystallization in ethanol/water (7:3 v/v) enhances purity (>98%) . For polar byproducts, preparative HPLC with a C18 column and acetonitrile/water mobile phase is recommended .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

- Methodology : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates HOMO-LUMO gaps to assess electrophilicity. For example, furan-substituted derivatives show HOMO energies near −6.2 eV, indicating nucleophilic attack sites at the methylene group . Solvent effects (PCM model) and transition-state analysis (IRC) further elucidate reaction pathways for functionalization .

| Property | Value (DFT) | Implications |

|---|---|---|

| HOMO (eV) | −6.2 | Electrophilic sites |

| LUMO (eV) | −1.8 | Charge transfer |

| Dipole Moment (D) | 4.5 | Polarity in solvents |